![molecular formula C13H20BrNZn B14893983 4-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14893983.png)
4-[(Di-i-propylamino)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Di-iso-propylamino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and stability in solution. It is often employed in cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Di-iso-propylamino)methyl]phenylzinc bromide typically involves the reaction of 4-[(Di-iso-propylamino)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-[(Di-iso-propylamino)methyl]bromobenzene+Zn→4-[(Di-iso-propylamino)methyl]phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The compound is then typically stored in THF to maintain its stability and reactivity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Di-iso-propylamino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenyl derivatives.
Reduction: It can be reduced to yield simpler organic molecules.
Substitution: It participates in nucleophilic substitution reactions, replacing the bromide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl ketones, while reduction could produce phenyl alcohols.
Applications De Recherche Scientifique
4-[(Di-iso-propylamino)methyl]phenylzinc bromide is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: It can be used to modify biomolecules for studying biological pathways and interactions.
Medicine: The compound is employed in the development of pharmaceuticals, especially in the synthesis of drug intermediates.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism by which 4-[(Di-iso-propylamino)methyl]phenylzinc bromide exerts its effects involves the formation of carbon-carbon bonds through cross-coupling reactions. The zinc atom in the compound acts as a nucleophile, attacking electrophilic carbon atoms in organic molecules. This process is facilitated by the presence of a catalyst, typically a palladium or nickel complex, which enhances the reactivity and selectivity of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-Morpholino)methyl]phenylzinc iodide
- 4-[(Di-iso-propylamino)methyl]phenylzinc chloride
- 4-[(Di-iso-propylamino)methyl]phenylzinc fluoride
Comparison
Compared to similar compounds, 4-[(Di-iso-propylamino)methyl]phenylzinc bromide is unique due to its specific reactivity and stability in THF. The presence of the di-iso-propylamino group enhances its nucleophilicity, making it more effective in cross-coupling reactions. Additionally, the bromide ion provides a good leaving group, facilitating substitution reactions.
Propriétés
Formule moléculaire |
C13H20BrNZn |
|---|---|
Poids moléculaire |
335.6 g/mol |
Nom IUPAC |
bromozinc(1+);N-(phenylmethyl)-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C13H20N.BrH.Zn/c1-11(2)14(12(3)4)10-13-8-6-5-7-9-13;;/h6-9,11-12H,10H2,1-4H3;1H;/q-1;;+2/p-1 |
Clé InChI |
KTAGJXDVCXKHME-UHFFFAOYSA-M |
SMILES canonique |
CC(C)N(CC1=CC=[C-]C=C1)C(C)C.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14893901.png)
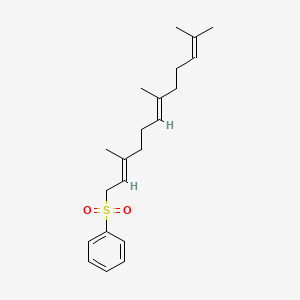
![5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B14893919.png)
![3H-Spiro[benzofuran-2,1'-cyclohexan]-4'-one](/img/structure/B14893921.png)

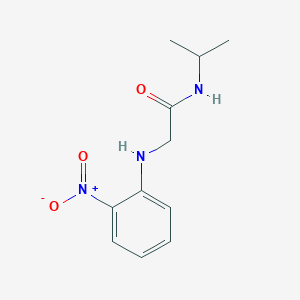
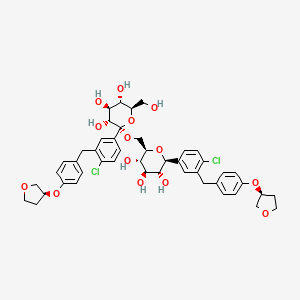


![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B14893962.png)
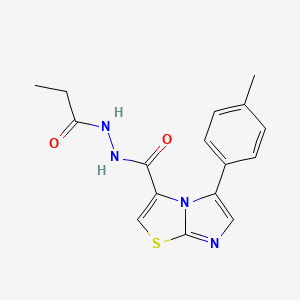
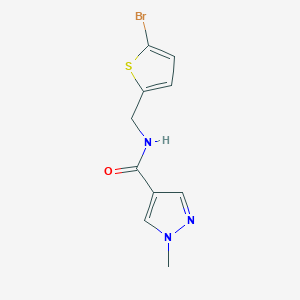
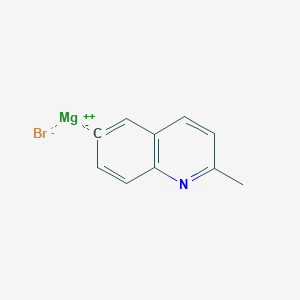
![4-Chloro-2-methyl-5-nitrobenzo[d]thiazole](/img/structure/B14893992.png)
